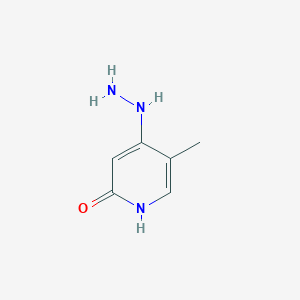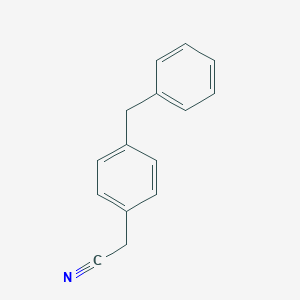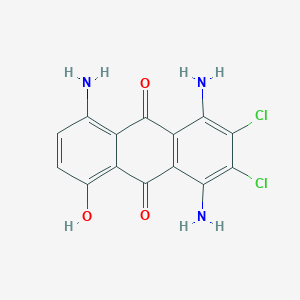
1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone, also known as TAED, is a chemical compound that has been widely used in scientific research due to its unique properties. TAED is a derivative of anthraquinone, which is a type of organic compound that is commonly found in plants. TAED has been used in a variety of applications, including as a bleach activator, a dyeing agent, and a catalyst for chemical reactions. In
作用機序
The mechanism of action of 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone is not fully understood. However, it is believed that 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone acts as a catalyst for the decomposition of hydrogen peroxide, which produces reactive oxygen species that are responsible for the bleaching and dyeing effects of 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone. 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone has also been shown to have antimicrobial properties, which may be due to its ability to generate reactive oxygen species.
生化学的および生理学的効果
1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone has been shown to have low toxicity and is not considered to be harmful to human health. However, 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone may cause skin and eye irritation if it comes into contact with these tissues. 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone has also been shown to be a respiratory irritant in animal studies. In addition, 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone has been shown to have antimicrobial properties, which may make it useful in the treatment of infections.
実験室実験の利点と制限
One of the main advantages of using 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone in lab experiments is its ability to enhance the bleaching power of hydrogen peroxide. This makes it useful in a variety of applications, such as the removal of stains from fabrics. Additionally, 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone is relatively easy to synthesize and is readily available. However, 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone may not be suitable for all experiments, as it may interfere with the results of certain assays.
将来の方向性
There are several future directions for the use of 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone in scientific research. One potential application is in the development of antimicrobial agents. 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone has been shown to have antimicrobial properties, and further research may lead to the development of new antibiotics. Additionally, 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone may be useful in the treatment of cancer, as it has been shown to have cytotoxic effects on cancer cells. Further research is needed to explore these potential applications of 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone.
合成法
1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone can be synthesized through a multi-step process. The first step involves the reaction of 2,3-dichloro-8-hydroxyanthraquinone with ammonia to form the corresponding monoamino compound. The monoamino compound is then reacted with excess ammonia and formaldehyde to form the triamino compound. The final step involves the chlorination of the triamino compound with chlorine gas to form 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone.
科学的研究の応用
1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone has been used in a variety of scientific research applications. One of the most common uses of 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone is as a bleach activator. 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone is added to laundry detergents to enhance the bleaching power of hydrogen peroxide. 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone has also been used as a dyeing agent in the textile industry. Additionally, 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone has been used as a catalyst for chemical reactions, such as the oxidation of alcohols.
特性
CAS番号 |
19721-24-5 |
|---|---|
製品名 |
1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone |
分子式 |
C14H9Cl2N3O3 |
分子量 |
338.1 g/mol |
IUPAC名 |
1,4,5-triamino-2,3-dichloro-8-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H9Cl2N3O3/c15-9-10(16)12(19)8-7(11(9)18)13(21)5-3(17)1-2-4(20)6(5)14(8)22/h1-2,20H,17-19H2 |
InChIキー |
PRRRMBDHOGEKOZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1N)C(=O)C3=C(C2=O)C(=C(C(=C3N)Cl)Cl)N)O |
正規SMILES |
C1=CC(=C2C(=C1N)C(=O)C3=C(C2=O)C(=C(C(=C3N)Cl)Cl)N)O |
その他のCAS番号 |
19721-24-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



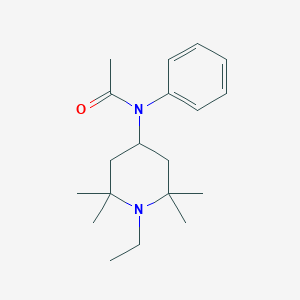
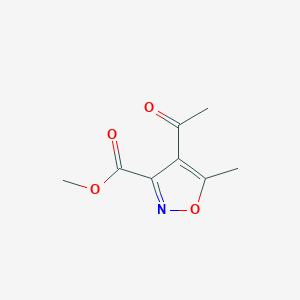

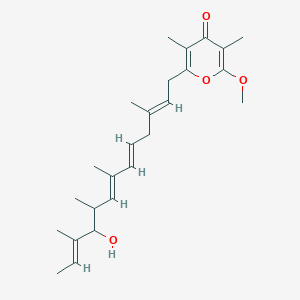
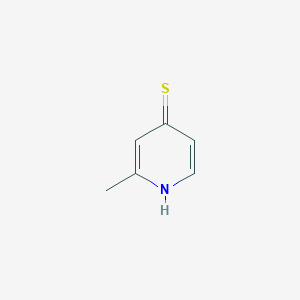
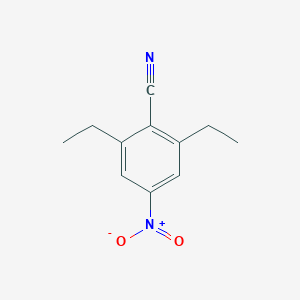
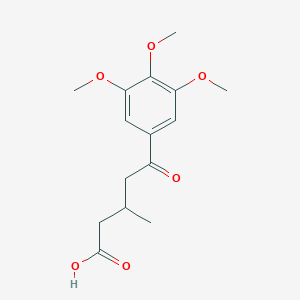
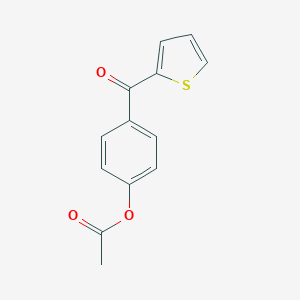
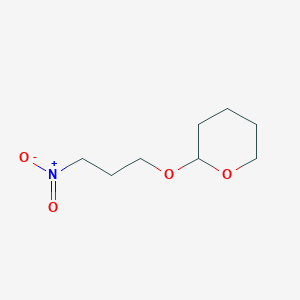
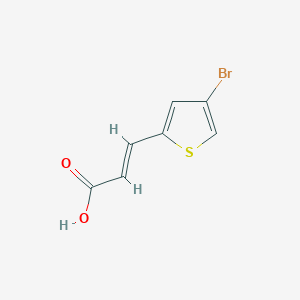
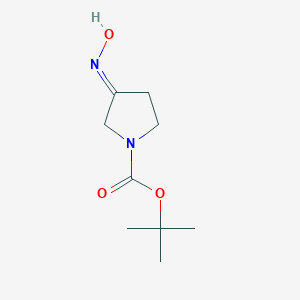
![Cucurbit[8]uril](/img/structure/B11357.png)
